molecular formula C83H152O33 B235113 Cycloviracin B1 CAS No. 142382-45-4

Cycloviracin B1

Cat. No. B235113
M. Wt: 1678.1 g/mol
InChI Key: UHXMKKIXCMBBAY-UKGVZLGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviracin B1 is a natural product derived from the fungus Pseudallescheria boydii. It belongs to the class of cyclohexadepsipeptides and has been found to possess potent biological activities. Cycloviracin B1 has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structure Elucidation

  • Total Synthesis : The first total synthesis of cycloviracin B1, an antiviral agent, established the configuration of its chiral centers. Key steps included a macrodilactonization for the lactide core formation and a two-directional synthesis strategy for the fatty acid annexes (Fürstner, Młynarski, & Albert, 2002).
  • Structural Assignment : The stereochemistry at the attachment sites of fatty acid residues to the lactide core of cycloviracin B1 was elucidated through comparative NMR data analysis. This research also indicated a need for revision in the structures of related antiviral compounds (Fürstner, Albert, Młynarski, & Matheu, 2002).

Antiviral Evaluation

  • Biological Activity Assessment : The synthesis of cycloviracin B1 and its derivatives enabled the establishment of the absolute stereochemistry of its chiral centers. Biological activity studies showed that the complete construct is necessary for significant antiviral activity (Fürstner, Albert, Młynarski, Matheu, & Declercq, 2003).

Antiviral Therapy Research

  • Combining Anti-Enteroviral Substances : A study explored combining anti-enteroviral substances against coxsackievirus B1 infection in mice, focusing on alternative administration methods to avoid drug resistance. This approach showed efficacy in reducing mortality and increasing drug sensitivity of viral brain isolates (Vassileva-Pencheva & Galabov, 2010).

properties

CAS RN

142382-45-4

Product Name

Cycloviracin B1

Molecular Formula

C83H152O33

Molecular Weight

1678.1 g/mol

IUPAC Name

3-[16,22-bis[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione

InChI

InChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3/t51?,52?,53?,54?,55?,56?,57-,58-,59-,60?,61?,64-,65-,66-,67?,68?,69?,70?,71+,72+,73+,74?,75?,76-,77-,78-,79?,80?,81-,82-,83-/m1/s1

InChI Key

UHXMKKIXCMBBAY-UKGVZLGJSA-N

Isomeric SMILES

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC)O

SMILES

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O

Canonical SMILES

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O

synonyms

cycloviracin B1
cycloviracin-B1

Origin of Product

United States

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